molecular formula C23H16ClF4N3O2 B10889273 2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine CAS No. 1006356-35-9

2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine

Cat. No.: B10889273
CAS No.: 1006356-35-9
M. Wt: 477.8 g/mol
InChI Key: CSVXDZRYKICYOH-UHFFFAOYSA-N
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Description

2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, difluoromethoxy, and pyrazolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine typically involves multi-step organic reactions. One common approach is the palladium-catalyzed cross-coupling reaction, where 2-chloro-4-methylpyridine reacts with 3,5-bis(trifluoromethyl)phenylboronic acid . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler hydrocarbons.

Scientific Research Applications

2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-Chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-YL}methyl)pyridine stands out due to its combination of chloro, difluoromethoxy, and pyrazolyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1006356-35-9

Molecular Formula

C23H16ClF4N3O2

Molecular Weight

477.8 g/mol

IUPAC Name

2-[[4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]pyrazol-1-yl]methyl]pyridine

InChI

InChI=1S/C23H16ClF4N3O2/c24-19-20(14-4-8-17(9-5-14)32-22(25)26)30-31(13-16-3-1-2-12-29-16)21(19)15-6-10-18(11-7-15)33-23(27)28/h1-12,22-23H,13H2

InChI Key

CSVXDZRYKICYOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC(F)F)Cl)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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